Sodium oxamate

Übersicht

Beschreibung

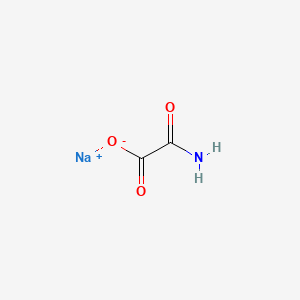

Sodium oxamate is a chemical compound with the molecular formula C₂H₂NNaO₃ . It is the sodium salt of oxamic acid and is known for its role as a competitive inhibitor of the enzyme lactate dehydrogenase.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natriumoxamat kann durch Neutralisation von Oxaminsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von Oxaminsäure in Wasser und anschließendes Zugeben einer Natriumhydroxidlösung, bis der pH-Wert neutral ist. Die resultierende Lösung wird dann zur Gewinnung von Natriumoxamat als kristalliner Feststoff eingedampft.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Natriumoxamat durch Umsetzung von Oxalsäure mit Ammoniak zu Oxaminsäure hergestellt, die dann mit Natriumhydroxid neutralisiert wird. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Arten von Reaktionen:

Oxidation und Reduktion: Natriumoxamat unterliegt aufgrund seiner stabilen Struktur typischerweise keinen Oxidations- oder Reduktionsreaktionen.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Reagenzien: Natriumhydroxid, Oxalsäure, Ammoniak.

Bedingungen: Wasserige Lösungen, kontrollierter pH-Wert und Temperatur.

Wichtigste gebildete Produkte:

Oxaminsäure: Während des Syntheseprozesses gebildet.

Natriumoxamat: Das Endprodukt, das nach Neutralisation und Kristallisation erhalten wird.

Wissenschaftliche Forschungsanwendungen

Cancer Research and Treatment

Mechanism of Action:

Sodium oxamate functions by inhibiting lactate dehydrogenase A (LDH-A), which is often overexpressed in cancer cells due to the Warburg effect—where cancer cells preferentially convert glucose to lactate even in the presence of oxygen. This metabolic shift supports rapid cell proliferation but also leads to increased lactate production.

Case Studies:

- Colorectal Cancer: Research by Seliger et al. demonstrated that this compound combined with chemotherapeutic agents like 5-fluorouracil significantly reduced cell viability and migration in colorectal cancer cells. The study indicated a dose-dependent decrease in lactate levels, suggesting that this compound alters the metabolic phenotype of these cells, making them less viable under treatment conditions .

- Gastric Cancer: Zhao et al. found that this compound administration resulted in reduced lactate concentrations in gastric carcinoma cell lines, indicating its potential as a therapeutic agent in managing tumor metabolism .

- Combination Therapies: A study combining metformin, doxorubicin, and this compound showed enhanced tumor reduction and apoptosis activation in mouse models of colorectal cancer . This highlights the compound's potential in multi-drug regimens aimed at targeting tumor metabolism.

Metabolic Disorders

Diabetes Management:

this compound has been investigated for its effects on glucose metabolism and insulin sensitivity. In studies involving db/db mice (a model for type 2 diabetes), this compound significantly improved glycemic control by reducing lactate production and enhancing insulin sensitivity .

Key Findings:

- Treatment with this compound led to decreased blood glucose levels and improved insulin secretion.

- The compound also downregulated pro-inflammatory cytokines associated with insulin resistance, suggesting a dual role in metabolic regulation and inflammation reduction .

Aquaculture and Fish Physiology

Growth Performance:

In a study involving Micropterus salmoides (largemouth bass), this compound was shown to improve growth performance and glucose homeostasis when fish were fed high-carbohydrate diets. The administration of this compound resulted in lower lactate levels and improved metabolic parameters related to energy utilization .

Research Insights:

- Fish fed diets supplemented with this compound exhibited enhanced growth rates compared to control groups.

- The compound facilitated better glucose tolerance post-glucose loading tests, indicating its potential utility in aquaculture nutrition strategies .

Bone Health

Recent studies have indicated that this compound may have beneficial effects on bone density and strength. In experiments with C57BL/6J mice, this compound improved bone mineral density and biomechanical strength, suggesting its role in bone health management . This application could be significant for aging populations or individuals at risk of osteoporosis.

Summary Table of Applications

Wirkmechanismus

Sodium oxamate exerts its effects primarily by inhibiting the enzyme lactate dehydrogenase. This inhibition prevents the conversion of pyruvate to lactate, thereby disrupting the glycolytic pathway. This mechanism is particularly significant in cancer cells, which rely heavily on glycolysis for energy production. By inhibiting lactate dehydrogenase, this compound can reduce lactate production and potentially slow down the growth of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Oxamic Acid: The parent compound of sodium oxamate.

Pyruvate: Structurally similar and also involved in glycolysis.

Lactate: The product of the reaction catalyzed by lactate dehydrogenase.

Comparison: this compound is unique in its ability to inhibit lactate dehydrogenase, making it a valuable tool in metabolic studies and cancer research. Unlike pyruvate and lactate, which are naturally occurring metabolites, this compound is a synthetic compound specifically designed to interfere with metabolic pathways .

Biologische Aktivität

Sodium oxamate (SO) is a well-known lactate dehydrogenase (LDH) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer research and metabolic regulation. This article delves into the biological effects of this compound, supported by case studies, experimental findings, and data tables.

This compound primarily functions as an inhibitor of LDH, an enzyme critical for converting pyruvate to lactate in anaerobic respiration. By inhibiting LDH, this compound disrupts the lactate production pathway, leading to altered cellular metabolism and energy production.

Key Findings:

- Inhibition of LDH-A : Studies demonstrate that this compound effectively inhibits LDH-A, resulting in decreased ATP levels and impaired cell proliferation in various cancer cell lines (CNE-1 and CNE-2) .

- Cell Cycle Arrest : Treatment with this compound induces G2/M phase arrest in cancer cells. This was confirmed through flow cytometry and Western blot analysis, showing reduced expression of cyclin B1 and CDK1 proteins associated with cell cycle regulation .

Apoptotic Effects

This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. Key observations include:

- Increased Apoptotic Markers : Following treatment with this compound, there was a significant increase in pro-apoptotic proteins (Bax and cleaved-caspase-3) and a decrease in anti-apoptotic signals (Bcl-2) .

- Dose-Dependent Apoptosis : The percentage of apoptotic cells increased with higher concentrations of this compound, indicating a direct relationship between drug concentration and apoptotic induction .

Impact on Metabolic Disorders

Beyond its effects on cancer cells, this compound also plays a role in metabolic regulation:

- Improvement of Glycemic Control : In diabetic mouse models (db/db mice), this compound administration improved glycemic control and insulin sensitivity through the inhibition of tissue lactate production. This suggests potential therapeutic applications in managing diabetes .

- Reduction of Lactate Production : this compound significantly reduces lactate levels in vivo, which may help mitigate complications associated with elevated lactate levels during metabolic disorders .

Data Summary

The following table summarizes key experimental findings regarding the biological activity of this compound:

Case Studies

- Cancer Cell Studies : In vitro studies on nasopharyngeal carcinoma cell lines (CNE-1 and CNE-2) demonstrated that this compound not only inhibited cell growth but also induced apoptosis via caspase pathways. The experiments were conducted using various concentrations over different time periods, confirming the dose-dependent nature of its effects .

- Diabetes Model : A study involving db/db mice treated with varying doses of this compound showed significant improvements in fasting blood glucose levels and insulin tolerance tests over a 12-week period. These results suggest that this compound could be beneficial for managing type 2 diabetes by modulating energy metabolism .

Eigenschaften

CAS-Nummer |

565-73-1 |

|---|---|

Molekularformel |

C2H3NNaO3 |

Molekulargewicht |

112.04 g/mol |

IUPAC-Name |

sodium;oxamate |

InChI |

InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6); |

InChI-Schlüssel |

VDJDPRLPCNKVEA-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])N.[Na+] |

Isomerische SMILES |

C(=O)(C(=O)[O-])N.[Na+] |

Kanonische SMILES |

C(=O)(C(=O)O)N.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

565-73-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sodium Oxamate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.